![molecular formula C7H9NO3 B167346 Ethyl 2-methyloxazole-4-carboxylate CAS No. 10200-43-8](/img/structure/B167346.png)
Ethyl 2-methyloxazole-4-carboxylate
Overview
Description
Ethyl 2-methyloxazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a white to off-white solid at room temperature and is known for its significant role in various chemical and biological applications . The compound is characterized by an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyloxazole-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-(2-methyloxazolyl)-carboxylic acid ethyl ester with diisobutylaluminum hydride in anhydrous dichloromethane at -78°C under an argon atmosphere . Another method includes the use of tert-butyl lithium and 9-methoxy-9-BBN in tetrahydrofuran and diethyl ether at -78°C to 20°C, followed by a palladium-catalyzed reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-methyloxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Forms alcohols or amines.
- Substitution : Produces halogenated or alkylated derivatives.
These reactions facilitate the development of new compounds for various applications, including pharmaceuticals and agrochemicals.
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Carboxylic acids, ketones | Potassium permanganate, hydrogen peroxide |
Reduction | Alcohols, amines | Lithium aluminum hydride, sodium borohydride |
Substitution | Halogenated derivatives | Alkyl halides, acyl chlorides |
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as a therapeutic agent in treating infections.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for synthesizing novel therapeutic agents. Its structural properties allow it to interact with biological targets effectively:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on enzymes, thus preventing substrate interaction and catalytic activity.
- Receptor Modulation : It has been studied for its ability to modulate receptor activities involved in various signaling pathways.
Industrial Applications
The compound is also utilized in the production of agrochemicals and dyes. Its reactivity makes it suitable for creating specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Ethyl 4-methyloxazole-2-carboxylate
- Methyl 2-methyloxazole-4-carboxylate
- Ethyl 2-methyloxazole-5-carboxylate
Comparison: this compound is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and permeability, making it more suitable for certain applications .
Biological Activity
Ethyl 2-methyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered oxazole ring, which contains nitrogen and oxygen atoms, along with an ethyl ester group. This unique structure contributes to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H9NO3 |
Molecular Weight | 155.15 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving suitable precursors. One common method involves the reaction of substituted amino acids with ethyl oxalate under acidic conditions, leading to the formation of the oxazole ring .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has shown potential in binding to active sites on enzymes, thereby preventing substrate interactions and inhibiting catalytic activity. This property is significant in therapeutic contexts where enzyme regulation is crucial, such as in cancer treatment or metabolic disorders .
Modulation of Receptor Activity
Studies have suggested that this compound may modulate receptor activity, influencing various signal transduction pathways. Such modulation can affect cellular functions and has implications for drug development targeting specific receptors involved in disease processes.
Case Studies
- Anticancer Activity : In a study investigating compounds with anticancer properties, this compound was evaluated for its ability to inhibit cancer cell proliferation. The compound demonstrated a moderate inhibitory effect on certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
- Neuroprotective Effects : Another study explored the neuroprotective effects of various oxazole derivatives, including this compound. The results indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 2-methyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMRQTZCURBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439372 | |
Record name | ethyl 2-methyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10200-43-8 | |
Record name | ethyl 2-methyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.